1-(Piperazin-1-yl)ethanone hydrochloride
Overview
Description
1-(Piperazin-1-yl)ethanone hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a piperazine ring, which is a common moiety in drugs that target the central nervous system, including antipsychotics and antidepressants . The hydrochloride form indicates that the compound is synthesized or used as a salt, which can enhance its solubility and stability for pharmaceutical applications.
Synthesis Analysis
The synthesis of derivatives of 1-(piperazin-1-yl)ethanone hydrochloride can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Another method involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of arylthiobenzazoles . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is described from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, and reduction .
Molecular Structure Analysis
The molecular structure of 1-(piperazin-1-yl)ethanone hydrochloride derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was determined using X-ray diffraction, demonstrating a conventional chair conformation for the piperazine ring . The structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H NMR, and MS, indicating the utility of these techniques in structural elucidation .
Chemical Reactions Analysis
1-(Piperazin-1-yl)ethanone hydrochloride and its derivatives participate in various chemical reactions. For instance, the electrochemical synthesis based on the oxidation of the compound leads to Michael addition reactions with 2-SH-benzazoles . In the context of drug design, the compound can be modified to create novel derivatives with potential inhibitory activity against HIV-1 RT, as demonstrated by the synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(piperazin-1-yl)ethanone hydrochloride derivatives are influenced by their molecular structure. These properties are crucial for their pharmacological activity and drug-likeness. For example, the solubility and stability of the hydrochloride salt form are important for its bioavailability . The presence of the piperazine ring is known to impart certain pharmacokinetic properties, such as crossing the blood-brain barrier, which is essential for CNS-targeted drugs .
Scientific Research Applications
Antipsychotic Activity
- Design and Synthesis for Antipsychotic Application : Derivatives of 1-(Piperazin-1-yl)ethanone hydrochloride have been designed and synthesized for potential antipsychotic activity. One study focused on creating biphenyl moiety linked with aryl piperazine, resulting in compounds exhibiting anti-dopaminergic and anti-serotonergic activity. Notably, some derivatives showed promising antipsychotic profiles with lower catalepsy induction potency, supported by computational studies including docking in the human dopamine D2 receptor model (Bhosale et al., 2014).
Anticancer Activities
- Antitumor Activity Against Breast Cancer : Compounds containing the 1-(Piperazin-1-yl)ethanone structure have been investigated for their anticancer activities. One study synthesized 1,2,4-triazine derivatives with this structure and evaluated their antiproliferative effects on MCF-7 breast cancer cells, showing promising results compared to cisplatin (Yurttaş et al., 2014).
Antimicrobial and Antifungal Properties
- Synthesis and Antimicrobial Evaluation : New chalcones containing piperazine or dichlorothiophene moieties were synthesized and evaluated for antimicrobial activity. Some derivatives demonstrated potent activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Tomar et al., 2007).
- Azole-containing Piperazine Derivatives and Antibacterial, Antifungal Activities : Azole-containing piperazine derivatives were designed and synthesized, showing moderate to significant antibacterial and antifungal activities. Some compounds displayed broad-spectrum antimicrobial efficacy with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Neuroprotective Activities
- Benzylpiperazine-based Edaravone Derivatives for Neuroprotection : New edaravone derivatives containing a benzylpiperazine moiety were synthesized and evaluated for neuroprotective activities. These compounds showed significant protective effects against damage in rat pheochromocytoma cells and in mice subjected to acute cerebral ischemia, making them potential lead compounds for treating cerebral ischemic stroke (Gao et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-piperazin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMNYDJOXJJXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504069 | |
Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)ethanone hydrochloride | |
CAS RN |
69414-53-5 | |
Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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